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Compound of Interest

Compound Name: 2,6-Dimethyloctane

Cat. No.: B150249 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for 2,6-dimethyloctane (CAS: 2051-

30-1). The information is tailored for researchers, scientists, and professionals in drug

development, presenting key data in structured tables, detailing experimental methodologies,

and illustrating analytical workflows and fragmentation pathways.

Molecular Structure
2,6-Dimethyloctane is a branched alkane with the molecular formula C₁₀H₂₂ and a molecular

weight of 142.28 g/mol .[1][2] Its structure is foundational to interpreting the spectroscopic data

presented below.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework

of organic molecules.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 2,6-Dimethyloctane Data obtained at 400 MHz in

CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane

(TMS).
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Assigned Proton(s)
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

CH attached to two

CH₃
1.526 m J(A,L) = 6.64

CH₂ 1.340 m -

CH₂ 1.290 m J(C,N) = 7.47

CH₂ 1.290 m -

CH₂ 1.260 m -

CH₂ 1.230 m -

CH 1.150 m -

CH 1.150 m -

CH₃ 1.080 d -

CH₃ 0.869 d -

CH₃ 0.857 t -

CH₃ 0.846 t -

Source:

ChemicalBook[3]

Table 2: ¹³C NMR Spectroscopic Data for 2,6-Dimethyloctane Data obtained in CDCl₃.

Chemical shifts (δ) are reported in ppm.
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Chemical Shift (ppm) Relative Intensity

39.57 581

37.07 539

34.62 471

29.67 576

28.13 440

24.99 571

22.73 1000

19.30 571

11.45 497

Source: ChemicalBook[4]

Experimental Protocols
General Procedure for NMR Spectroscopy: A sample of 2,6-dimethyloctane is dissolved in a

deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[4] A small

amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift

referencing (δ = 0.00 ppm). The spectra are acquired on a high-field NMR spectrometer, such

as a 300 or 400 MHz instrument.[3][5] For ¹H NMR, standard pulse sequences are used to

obtain the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify

the spectrum to a series of singlets, where each unique carbon atom gives a distinct peak.[5]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
As a saturated alkane, the IR spectrum of 2,6-dimethyloctane is characterized by absorptions

corresponding to C-H stretching and bending vibrations.
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Table 3: Key IR Absorption Bands for 2,6-Dimethyloctane

Wavenumber (cm⁻¹) Vibration Type Intensity

~2850-3000 C-H Stretch (sp³) Strong

~1450-1470 C-H Bend (Methylene) Medium

~1375 C-H Bend (Methyl) Medium

Note: These are characteristic

ranges for alkanes. The actual

spectrum can be obtained from

the NIST Chemistry WebBook.

[1][6][7]

Experimental Protocols
General Procedure for FTIR Spectroscopy: The IR spectrum can be obtained using a Fourier-

transform infrared (FTIR) spectrometer. For a liquid sample like 2,6-dimethyloctane, the

spectrum is often recorded neat (without a solvent).[8] A drop of the liquid is placed between

two salt plates (e.g., NaCl or KBr) to create a thin capillary film.[8] Alternatively, the vapor

phase spectrum can be measured.[8] The instrument passes a beam of infrared light through

the sample and a detector measures the amount of light absorbed at each frequency. The

resulting data is transformed into a spectrum showing transmittance or absorbance versus

wavenumber.

Visualization of Spectroscopic Workflow
The logical flow for identifying a compound like 2,6-dimethyloctane using multiple

spectroscopic techniques is outlined below.
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Spectroscopic Analysis Workflow

Sample
(2,6-Dimethyloctane)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shifts, Couplings)

IR Spectrum
(Functional Groups)

Mass Spectrum
(m/z, Fragmentation)

Combined Data Interpretation

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for structural elucidation.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Data Presentation
The mass spectrum of 2,6-dimethyloctane is obtained using electron ionization (EI), which

causes the molecule to fragment in characteristic ways.[2]

Table 4: Significant Peaks in the Mass Spectrum of 2,6-Dimethyloctane
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Mass-to-Charge
Ratio (m/z)

Proposed
Fragment Ion

Relative Intensity Comments

142 [C₁₀H₂₂]⁺ Low Molecular Ion (M⁺)

113 [M - C₂H₅]⁺ Medium Loss of an ethyl group

99 [M - C₃H₇]⁺ Medium Loss of a propyl group

85 [M - C₄H₉]⁺ High Loss of a butyl group

71 [C₅H₁₁]⁺ High

57 [C₄H₉]⁺
High (often Base

Peak)

Stable tertiary or

secondary

carbocation

43 [C₃H₇]⁺ High
Isopropyl or propyl

cation

Note: Fragmentation

patterns can be

complex, and peak

intensities may vary

between instruments.

[9][10]

Experimental Protocols
General Procedure for EI-Mass Spectrometry: A small amount of the liquid sample is

introduced into the mass spectrometer, where it is vaporized in a high vacuum. The gaseous

molecules are then bombarded with a high-energy electron beam (typically 70 eV). This

process, known as electron ionization (EI), knocks an electron off the molecule to form a

positively charged molecular ion (M⁺).[9] The excess energy causes the molecular ion to break

apart into smaller, positively charged fragments and neutral radicals. These charged ions are

accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z)

ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Visualization of MS Fragmentation
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The fragmentation of the 2,6-dimethyloctane molecular ion leads to several stable

carbocations, which are observed as prominent peaks in the mass spectrum.

Mass Spectrometry Fragmentation Pathway

2,6-Dimethyloctane
(M)

[C₁₀H₂₂]⁺˙
m/z = 142

 -e⁻ (Ionization)

[C₈H₁₇]⁺
m/z = 113

 -•C₂H₅

[C₆H₁₃]⁺
m/z = 85

 -•C₄H₉

[C₄H₉]⁺
m/z = 57

 -C₆H₁₃•

[C₃H₇]⁺
m/z = 43

 -C₇H₁₅•

Click to download full resolution via product page

Caption: Key fragmentation pathways for 2,6-dimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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